Bis(3-glycidoxypropyl)tetramethyldisiloxane

Description

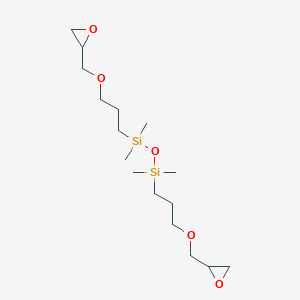

Bis(3-glycidoxypropyl)tetramethyldisiloxane (CAS: 126-80-7, molecular weight: 362.6 g/mol) is a siloxane derivative featuring two glycidoxypropyl groups attached to a central tetramethyldisiloxane backbone . Its bifunctional epoxy groups enable versatile reactivity, particularly in thiol-epoxy "click" reactions, which are exploited for synthesizing sulfur-containing organosilicon materials . The siloxane backbone contributes flexibility and thermal stability, making it valuable in applications such as polymer electrolytes , holographic displays , and drug-delivery membranes .

Properties

IUPAC Name |

[dimethyl-[3-(oxiran-2-ylmethoxy)propyl]silyl]oxy-dimethyl-[3-(oxiran-2-ylmethoxy)propyl]silane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H34O5Si2/c1-22(2,9-5-7-17-11-15-13-19-15)21-23(3,4)10-6-8-18-12-16-14-20-16/h15-16H,5-14H2,1-4H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MFIBZDZRPYQXOM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C[Si](C)(CCCOCC1CO1)O[Si](C)(C)CCCOCC2CO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H34O5Si2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

31305-85-8 | |

| Record name | Disiloxane, 1,1,3,3-tetramethyl-1,3-bis[3-(2-oxiranylmethoxy)propyl]-, homopolymer | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=31305-85-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

DSSTOX Substance ID |

DTXSID80883318 | |

| Record name | Disiloxane, 1,1,3,3-tetramethyl-1,3-bis[3-(2-oxiranylmethoxy)propyl]- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80883318 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

362.61 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

126-80-7 | |

| Record name | 1,3-Bis(3-glycidoxypropyl)-1,1,3,3-tetramethyldisiloxane | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=126-80-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | NSC93976 | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000126807 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 126-80-7 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=93976 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Disiloxane, 1,1,3,3-tetramethyl-1,3-bis[3-(2-oxiranylmethoxy)propyl]- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Disiloxane, 1,1,3,3-tetramethyl-1,3-bis[3-(2-oxiranylmethoxy)propyl]- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80883318 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1,3-bis(3-(2,3-epoxypropoxy)propyl)-1,1,3,3-tetramethyldisiloxane | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.004.368 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Mechanism of Action

Target of Action

Bis(3-glycidoxypropyl)tetramethyldisiloxane, also known as 1,3-Bis(3-glycidoxypropyl)tetramethyldisiloxane, is a versatile compound used in the synthesis of functional poly(siloxane amine)s. Its primary targets are the amine groups present in the polymer chains.

Mode of Action

The compound interacts with its targets through an amine-epoxy click polymerization. This reaction involves the opening of the epoxy ring of the glycidyloxypropyl group by the amine, leading to the formation of a secondary amine and a hydroxyl group.

Biochemical Pathways

The amine-epoxy click polymerization leads to the formation of poly(siloxane amine)s. These polymers have various applications in material and biological fields. The downstream effects of this pathway include the creation of materials with unique properties such as flexibility, thermal stability, and biocompatibility.

Result of Action

The result of the action of this compound is the formation of functional poly(siloxane amine)s. These polymers can be used in various applications, including the preparation of polymer electrolyte membranes (PEM) for fuel cell applications.

Action Environment

The action, efficacy, and stability of this compound can be influenced by various environmental factors. These include the presence of amines for the click polymerization, the temperature and pH of the reaction environment, and the presence of any catalysts or inhibitors. Proper ventilation is also necessary to prevent the accumulation of vapors.

Biochemical Analysis

Biochemical Properties

It is known that it can be used to synthesize functional poly(siloxane amine)s. This suggests that it may interact with enzymes, proteins, and other biomolecules involved in amine-epoxy click polymerization.

Molecular Mechanism

It is known to be involved in the synthesis of functional poly(siloxane amine)s via an amine-epoxy click polymerization, suggesting it may interact with biomolecules at the molecular level.

Biological Activity

Bis(3-glycidoxypropyl)tetramethyldisiloxane (often abbreviated as gp-DS) is a siloxane compound with significant applications in materials science, particularly in the development of hybrid materials. Its unique structure, which combines epoxy and siloxane functionalities, lends itself to various biological and chemical modifications. This article explores the biological activity of gp-DS, including its synthesis, chemical properties, and potential applications in biomedical fields.

The compound gp-DS is characterized by its siloxane backbone and epoxy groups, which can participate in various chemical reactions. The general structure can be represented as follows:

This structure allows for the formation of cross-linked networks when cured with amines or other nucleophiles, enhancing thermal stability and mechanical properties.

Synthesis

The synthesis of gp-DS typically involves the reaction of 1,1,3,3-tetramethyldisiloxane with glycidol under controlled conditions. Recent studies have optimized this process to achieve high yields and purity levels. For instance, one study reported a conversion rate of epoxy groups exceeding 99% when using specific catalysts such as lithium hydroxide or tetrabutylammonium fluoride under solvent-free conditions .

Biological Activity

Research into the biological activity of gp-DS has revealed several key findings:

- Cytotoxicity : Studies indicate that gp-DS exhibits low cytotoxicity in various cell lines. For example, a recent investigation demonstrated that concentrations below 100 µg/mL did not significantly affect cell viability in human fibroblast cultures .

- Antimicrobial Properties : The compound has shown promising antimicrobial activity against various pathogens. In vitro tests revealed that gp-DS-modified surfaces could inhibit the growth of bacteria such as Escherichia coli and Staphylococcus aureus, suggesting potential applications in medical device coatings .

- Biocompatibility : The biocompatibility of gp-DS has been evaluated through assays that measure cell adhesion and proliferation on gp-DS-treated substrates. Results indicate that fibroblasts adhere well and proliferate on these surfaces, making them suitable for tissue engineering applications .

Case Studies

Several case studies highlight the practical applications of gp-DS in biomedical fields:

- Wound Healing Applications : A study investigated the use of gp-DS in hydrogel formulations for wound healing. The hydrogels demonstrated enhanced moisture retention and promoted fibroblast migration, indicating improved healing rates compared to conventional dressings .

- Drug Delivery Systems : Research has explored the use of gp-DS as a matrix for drug delivery systems. Its ability to form stable gels allows for controlled release of therapeutic agents, making it a candidate for localized drug delivery in cancer therapy .

Table 1: Summary of Biological Activities

Scientific Research Applications

Polymer Chemistry

BTD serves as a precursor for synthesizing functional polysiloxanes. Its reactive glycidyloxy groups allow for the formation of various polymer networks, enhancing mechanical properties and thermal stability. It is particularly useful in:

- Coatings and Adhesives : BTD is utilized to create durable coatings that exhibit excellent adhesion properties due to its siloxane backbone.

- Textile Additives : The compound can be copolymerized to improve the performance of textile materials .

Fuel Cell Technology

In fuel cell applications, BTD is employed to prepare polymer electrolyte membranes (PEM). These membranes are crucial for efficient ion transport and overall cell performance. The incorporation of BTD enhances the mechanical integrity and chemical stability of the membranes under operational conditions .

Biomedical Engineering

Research indicates that BTD can be integrated into polymer networks for biomedical applications. Its biocompatibility makes it suitable for:

- Tissue Engineering : BTD-modified polymers can support cell adhesion and proliferation, making them ideal for scaffolding materials in tissue engineering.

- Drug Delivery Systems : The compound's functional groups facilitate the development of controlled release systems, allowing for targeted drug delivery .

Case Study 1: Thermal Stability of Semi-Interpenetrating Polymer Networks

A study investigated semi-interpenetrating polymer networks formed by combining linear polyurethane with BTD cross-linked using diethylenetriamine. The thermal stability was assessed using non-isothermal conditions in nitrogen, revealing that increased siloxane content significantly improved thermal resistance. The degradation process followed a three-step mechanism involving diffusion, phase-boundary reactions, and autocatalysis .

Case Study 2: Development of Functional Poly(siloxane amine)s

Research demonstrated that BTD can be utilized to synthesize functional poly(siloxane amine)s through amine-epoxy click polymerization. These materials exhibited enhanced mechanical properties and biocompatibility, making them suitable for various industrial and biomedical applications .

Chemical Reactions Analysis

Epoxy-Amine Curing Reactions

The compound undergoes ring-opening reactions with amines, forming crosslinked networks. This reactivity is central to its use in polymer synthesis and coatings.

Table 1: Epoxy-Amine Reaction Examples

-

Mechanism : Epoxy groups react with primary/secondary amines via nucleophilic attack, forming β-hydroxy amine linkages.

-

Applications : Synthesis of poly(siloxane amine)s for fuel cell membranes and hydrophobic coatings .

Hydrolysis and Moisture Sensitivity

The compound reacts slowly with water, necessitating controlled storage conditions.

Table 2: Hydrolysis Characteristics

Thermal Polymerization

At elevated temperatures, the compound undergoes self-polymerization or decomposition.

Table 3: Thermal Behavior

Comparison with Similar Compounds

Structural Analogues with Varied Functional Groups

1,3-Bis(3-aminopropyl)tetramethyldisiloxane (APTMDS, CAS: 2469-55-8)

- Structure: Replaces glycidoxypropyl groups with aminopropyl moieties.

- Synthesis: Derived from 1,3-bis(3-aminopropyl)tetramethyldisiloxane via condensation reactions .

- Applications :

- Key Differences: Reactivity: Amino groups enable nucleophilic reactions (e.g., with isocyanates or epoxides), unlike the electrophilic epoxy groups in Bis(3-glycidoxypropyl)tetramethyldisiloxane . Thermal Stability: APTMDS-based copolymers exhibit lower thermal stability (decomposition ~250°C) compared to glycidoxypropyl derivatives (>300°C) .

1,3-Bis(3-methacryloxypropyl)tetramethyldisiloxane (CAS: 58130-03-3)

- Structure : Methacrylate-terminated instead of epoxy-terminated.

- Applications :

- Key Differences :

Siloxane Derivatives with Modified Backbones

1,3-Bis[2-(1,2-epoxycyclohex-4-yl)ethyl]tetramethyldisiloxane (Compound G)

- Structure : Epoxycyclohexyl groups replace glycidoxypropyl moieties.

- Applications :

- Key Differences :

1,3-Bis(3-carboxypropyl)tetramethyldisiloxane (DCPTMDS)

- Structure : Carboxylic acid termini instead of epoxy groups.

- Applications :

- Key Differences :

Polymer Electrolytes

Insights : The glycidoxypropyl derivative enhances ionic conductivity and thermal stability in solid-state lithium batteries due to its siloxane flexibility and SEI-forming capability .

Holographic Displays

| Compound | Diffraction Efficiency | Volume Shrinkage | Catalyst System | Reference |

|---|---|---|---|---|

| This compound | 97% | 8–10% | TBAF/LiOH in THF | |

| Compound G (Epoxycyclohexyl derivative) | 97% | 5.57% | Photoinitiator |

Insights : While both compounds achieve high diffraction efficiency, Compound G minimizes volume shrinkage, critical for optical clarity .

Thiol-Epoxy Click Reactions

This compound reacts with thiols (e.g., 1-dodecanethiol) under mild conditions (room temperature, 6–12 hours) using LiOH or TBAF catalysts. Key advantages include:

- High Yields : 80–100% conversion with 5 mol% LiOH .

- Regioselectivity : Exclusive formation of β-hydroxysulfide products .

- Functional Group Tolerance : Compatible with aromatic and aliphatic thiols .

Contrast with APTMDS : APTMDS requires harsher conditions (e.g., elevated temperatures) for amine-epoxy reactions, limiting its utility in sensitive systems .

Preparation Methods

Reaction Mechanism

The hydrosilylation proceeds via a rhodium-catalyzed mechanism, where the Rh complex activates the Si–H bond, enabling anti-Markovnikov addition to the allyl group. The epoxy rings remain intact during the reaction, preserving the compound’s reactivity for downstream applications.

Procedure and Conditions

-

Reactants :

-

1,1,3,3-Tetramethyldisiloxane (1 equiv per Si–H group)

-

Allyl glycidyl ether (1.1 equiv per Si–H group)

-

-

Catalyst :

-

Conditions :

-

Temperature: 90°C

-

Reaction time: 2 hours

-

Atmosphere: Inert (argon or nitrogen)

-

The reaction yields a crude product, which is purified via vacuum distillation to remove unreacted starting materials and catalyst residues.

Table 1: Hydrosilylation Reaction Parameters

| Parameter | Value |

|---|---|

| Molar ratio (Si–H:Allyl glycidyl ether) | 1:1.1 |

| Catalyst loading | 10⁻⁵ mol Rh per mol Si–H |

| Temperature | 90°C |

| Time | 2 hours |

| Yield (crude) | >90% (estimated) |

Catalytic Optimization for Enhanced Efficiency

Recent studies have explored catalyst alternatives to improve reaction kinetics and selectivity. While rhodium remains standard, heterogeneous catalysts like platinum on alumina (Pt/Al₂O₃) have shown comparable activity at lower costs.

Key Findings:

-

Catalyst Loading Reduction :

Decreasing Rh catalyst loading to 10⁻⁶ mol per mol Si–H still achieves >85% conversion, minimizing metal contamination. -

Solvent-Free Systems :

Reactions conducted without solvents reduce purification complexity and environmental impact.

Purification and Isolation Techniques

Post-synthesis purification is critical to achieving high-purity this compound.

Steps:

Table 2: Physical Properties of Purified Product

| Property | Value |

|---|---|

| Boiling point | 184°C at 2 mm Hg |

| Density (20°C) | 0.996 g/mL |

| Refractive index (n₀) | 1.448 |

| Flash point | 110°C |

Characterization and Quality Control

Confirming structural integrity and purity requires multimodal analysis:

Spectroscopic Methods:

Epoxy Content Quantification:

Titration with HBr in acetic acid verifies epoxy equivalence, typically yielding 5.2–5.4 mmol/g.

Scalability and Industrial Adaptation

Pilot-scale production (10–100 kg batches) employs continuous-flow reactors to enhance heat transfer and reaction uniformity. Key adjustments include:

Q & A

Basic: What are the recommended methods for synthesizing Bis(3-glycidoxypropyl)tetramethyldisiloxane (CAS 18724-32-8) and ensuring purity?

Methodological Answer:

The compound is synthesized via hydrosilylation or thiol-epoxy "click" reactions. For example:

- Thiol-Epoxy Click Reaction : Reacting 1,3-bis(3-glycidoxypropyl)tetramethyldisiloxane (E1) with thiol compounds (Tn) under mild conditions (e.g., room temperature, basic catalysts like triethylamine) yields sulfur-functionalized disiloxanes. Purification involves solvent extraction and column chromatography to remove unreacted thiols .

- Hydrosilylation : Methallyl alcohol is first protected using hexamethyldisilazane to prevent dehydrogenation. Subsequent hydrosilylation with tetramethyldisiloxane and deprotection yields hydroxyalkyl derivatives. Distillation is critical for isolating intermediates and final products .

Purity Assurance : Monitor reactions via FT-IR (e.g., disappearance of Si-H peaks at ~2100 cm⁻¹) and confirm purity using GC-MS or HPLC with ≥96% purity thresholds .

Basic: What spectroscopic techniques are used to characterize this compound and confirm successful synthesis?

Methodological Answer:

- FT-IR : Key peaks include:

- Si-O-Si stretching at 1075–1100 cm⁻¹.

- Epoxy ring vibrations (C-O-C) at ~1250 cm⁻¹.

- Hydroxyl (-OH) or carboxyl (-COOH) groups (if functionalized) at 3000–3500 cm⁻¹ .

- ¹H/¹³C NMR : Confirm structural integrity via:

- Si-CH₃ protons at δ 0.0–0.25 ppm.

- Epoxy CH₂ groups at δ 3.0–4.0 ppm.

- Glycidoxypropyl chain protons (δ 1.4–2.6 ppm) .

- Elemental Analysis : Validate C, H, and O content against theoretical molecular formulas (e.g., C₁₈H₃₄O₅Si₂) .

Advanced: How does the incorporation of this compound into polymer matrices affect phase separation and material properties?

Methodological Answer:

The compound enhances phase separation in hybrid polymers due to its flexible siloxane backbone and incompatible epoxy groups. For example:

- HPDLC Gratings : Adding 10 wt% of the compound to ring-opening crosslinkable monomers induces rapid phase separation, achieving >97% diffraction efficiency. The siloxane component reduces volume shrinkage (5.57%) and improves mechanical stability .

- Solid Electrolytes : Copolymerization with 1,3-dioxolane (DOL) forms block copolymers that suppress crystallization, increasing Li⁺ diffusion coefficients (7.37 × 10⁻¹³ m²/s) and ionic conductivity (3.56 × 10⁻⁴ S/cm). The siloxane-derived SEI layer enhances lithium anode stability .

Experimental Design : Optimize siloxane concentration (5–15 wt%) and curing conditions (e.g., UV exposure time, thermal post-treatment) to balance phase separation kinetics and mechanical properties .

Advanced: What strategies are effective for immobilizing enzymes using siloxane-functionalized carriers containing this compound?

Methodological Answer:

- Covalent Binding : Functionalize magnetic nanoparticles with glycidoxypropyl groups via sol-gel methods using silane precursors. Lipase from Candida antarctica is immobilized through epoxy ring-opening reactions (pH 7–9, 25°C).

- Hybrid Immobilization : Combine covalent binding with silica entrapment using tetramethyl orthosilicate (TMOS) to enhance enzyme loading. Characterize using TEM (20–30 nm particle size) and XPS (Si-O-Si binding energy at ~103 eV) .

Performance Metrics : Assess activity in esterification reactions (e.g., conversion rates of carboxylic acids to aroma esters) and reusability (>5 cycles with <20% activity loss) .

Advanced: How can copolymerization with this compound enhance the performance of solid polymer electrolytes?

Methodological Answer:

- Copolymer Design : Use DOL and the siloxane monomer in an 8:2 molar ratio. The siloxane segment lowers the glass transition temperature (Tg), impedes crystallization, and improves chain mobility.

- Electrochemical Stability : The siloxane-rich SEI layer extends the electrochemical window to 4.5 V vs. Li/Li⁺ and reduces dendrite formation. Characterize via linear sweep voltammetry (LSV) and cycling tests (>200 cycles at 0.5 C) .

Thermal Analysis : TGA shows thermal stability up to 250°C, with degradation peaks at 300–350°C attributed to siloxane backbone decomposition .

Advanced: How do researchers reconcile contradictory data on reaction yields or functional group stability in this compound synthesis?

Methodological Answer:

- Yield Discrepancies : Optimize reaction stoichiometry (e.g., 1:2 molar ratio of disiloxane to thiol/epoxy monomers) and solvent polarity (e.g., THF vs. DMF). Lower yields in aqueous systems may arise from hydrolysis of Si-O-C bonds .

- Epoxy Ring Stability : Monitor pH (neutral to slightly basic) to prevent premature ring-opening. Use FT-IR to track epoxy group retention (peak at 910 cm⁻¹) and titrate residual epoxide groups with HClO₄ .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.